molecular formula C15H17N3O2 B12239205 N-(oxan-4-yl)-3-(1H-pyrazol-1-yl)benzamide

N-(oxan-4-yl)-3-(1H-pyrazol-1-yl)benzamide

Cat. No.: B12239205
M. Wt: 271.31 g/mol
InChI Key: MGCKZBDSVVXLOB-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)-3-(1H-pyrazol-1-yl)benzamide: is a chemical compound that features a benzamide core substituted with an oxan-4-yl group and a 1H-pyrazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)-3-(1H-pyrazol-1-yl)benzamide typically involves the following steps:

    Formation of the oxan-4-yl group: This can be achieved by reacting a suitable precursor with a reagent that introduces the oxan-4-yl moiety.

    Introduction of the 1H-pyrazol-1-yl group: This step involves the formation of the pyrazole ring, which can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

    Coupling with benzamide: The final step involves coupling the oxan-4-yl and 1H-pyrazol-1-yl substituted intermediates with benzamide under suitable reaction conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-yl)-3-(1H-pyrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-(oxan-4-yl)-3-(1H-pyrazol-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Organic Synthesis: Intermediate in the synthesis of complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)-3-(1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(oxan-4-yl)-1H-pyrazol-4-amine
  • N-(oxan-4-yl)-1H-pyrazol-3-amine

Uniqueness

N-(oxan-4-yl)-3-(1H-pyrazol-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

N-(oxan-4-yl)-3-pyrazol-1-ylbenzamide

InChI

InChI=1S/C15H17N3O2/c19-15(17-13-5-9-20-10-6-13)12-3-1-4-14(11-12)18-8-2-7-16-18/h1-4,7-8,11,13H,5-6,9-10H2,(H,17,19)

InChI Key

MGCKZBDSVVXLOB-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC(=O)C2=CC(=CC=C2)N3C=CC=N3

Origin of Product

United States

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